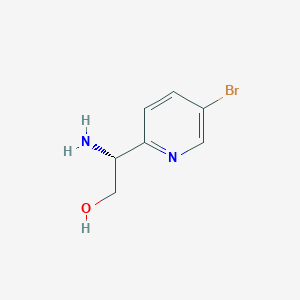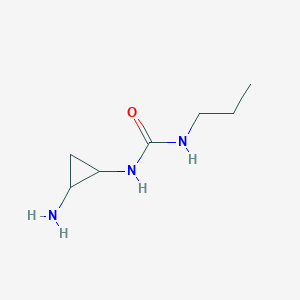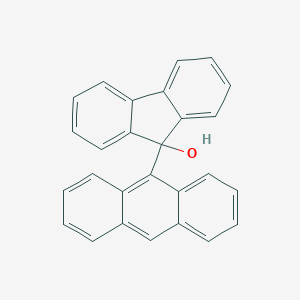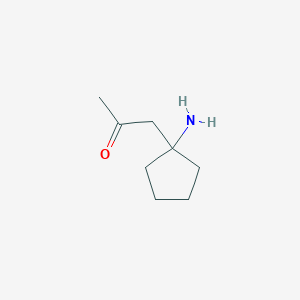
Tris(di-tert-butyl(methyl)silyl)gallium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(di-tert-butyl(methyl)silyl)gallium is a chemical compound with the molecular formula C27H63GaSi3 and a molar mass of 541.78 g/mol . This compound is known for its unique structure, which includes gallium bonded to three di-tert-butyl(methyl)silyl groups. It is used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
The synthesis of Tris(di-tert-butyl(methyl)silyl)gallium typically involves the reaction of gallium trichloride with di-tert-butyl(methyl)silyl lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include low temperatures to control the reactivity of the intermediates and to ensure the formation of the desired product .
Analyse Chemischer Reaktionen
Tris(di-tert-butyl(methyl)silyl)gallium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form gallium oxides.
Reduction: It can be reduced to form lower oxidation state gallium compounds.
Substitution: The silyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tris(di-tert-butyl(methyl)silyl)gallium has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other gallium-containing compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as imaging agents or therapeutic compounds.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Tris(di-tert-butyl(methyl)silyl)gallium involves its interaction with molecular targets through its silyl and gallium groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved depend on the specific application and the conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Tris(di-tert-butyl(methyl)silyl)gallium can be compared with other similar compounds, such as:
Tris(trimethylsilyl)gallium: This compound has trimethylsilyl groups instead of di-tert-butyl(methyl)silyl groups, leading to different reactivity and applications.
Tris(di-tert-butylsilyl)gallium:
The uniqueness of this compound lies in its specific silyl groups, which provide distinct steric and electronic effects, making it suitable for specialized applications.
Eigenschaften
Molekularformel |
C27H63GaSi3 |
|---|---|
Molekulargewicht |
541.8 g/mol |
InChI |
InChI=1S/3C9H21Si.Ga/c3*1-8(2,3)10(7)9(4,5)6;/h3*1-7H3; |
InChI-Schlüssel |
SUIMFJZODQNBTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)C(C)(C)C.CC(C)(C)[Si](C)C(C)(C)C.CC(C)(C)[Si](C)C(C)(C)C.[Ga] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-O-benzyl 1-O'-tert-butyl (3aS,6aS)-spiro[1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3,4'-piperidine]-1',5-dicarboxylate](/img/structure/B13153227.png)
![3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol](/img/structure/B13153231.png)
![(1R)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13153250.png)


![7-[(4aS,7aS)-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B13153266.png)

![5-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13153271.png)



